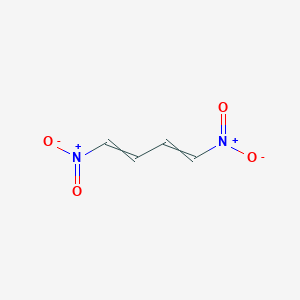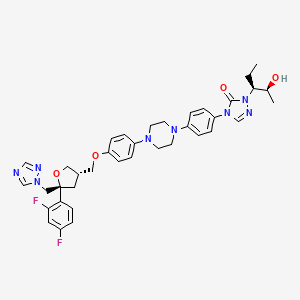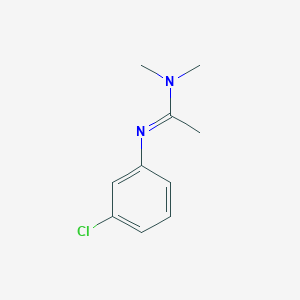
Diethyl 4,4'-oxydibenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 4,4’-oxydibenzoate is an organic compound with the molecular formula C18H18O5. It is a diester derived from 4,4’-oxydibenzoic acid and ethanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 4,4’-oxydibenzoate can be synthesized through the esterification of 4,4’-oxydibenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods
In industrial settings, the production of diethyl 4,4’-oxydibenzoate may involve continuous flow processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Diethyl 4,4’-oxydibenzoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, diethyl 4,4’-oxydibenzoate can be hydrolyzed to yield 4,4’-oxydibenzoic acid and ethanol.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products
Hydrolysis: 4,4’-oxydibenzoic acid and ethanol.
Reduction: Corresponding alcohols.
Substitution: Substituted esters or amides.
Scientific Research Applications
Diethyl 4,4’-oxydibenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of diethyl 4,4’-oxydibenzoate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release 4,4’-oxydibenzoic acid, which may interact with enzymes or receptors in biological systems. The exact pathways and targets depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Dimethyl 4,4’-oxydibenzoate: Similar structure but with methyl ester groups instead of ethyl.
Diethyl 4,4’-azoxydibenzoate: Contains an azoxy group instead of an ether linkage.
Uniqueness
Diethyl 4,4’-oxydibenzoate is unique due to its specific ester groups and the presence of an ether linkage, which imparts distinct chemical and physical properties compared to its analogs.
Properties
CAS No. |
3096-86-4 |
|---|---|
Molecular Formula |
C18H18O5 |
Molecular Weight |
314.3 g/mol |
IUPAC Name |
ethyl 4-(4-ethoxycarbonylphenoxy)benzoate |
InChI |
InChI=1S/C18H18O5/c1-3-21-17(19)13-5-9-15(10-6-13)23-16-11-7-14(8-12-16)18(20)22-4-2/h5-12H,3-4H2,1-2H3 |
InChI Key |
RJSQMNBJPSWPTF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Spiro[bicyclo[4.1.0]heptane-7,1'-cyclopentane]](/img/structure/B14751173.png)


![Acenaphtho[4,5-d][1,3]thiazole](/img/structure/B14751206.png)





